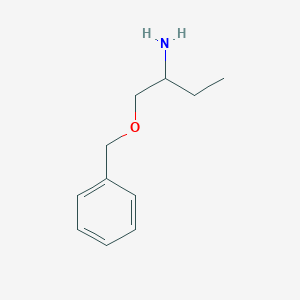

2-Amino-1-(benzyloxy)butane

Description

Historical Context of Chiral Amino Alcohol Derivatives in Synthesis

Chiral 1,2-amino alcohols are foundational structural motifs in a vast number of biologically active molecules and are frequently used as chiral auxiliaries and catalysts in asymmetric synthesis. mdpi.comrsc.orgnih.gov Historically, the synthesis of enantiomerically pure vicinal amino alcohols often relied on the derivatization of compounds from the chiral pool, such as amino acids. diva-portal.org This approach, however, is limited by the availability of starting materials.

To overcome these limitations, significant research has been dedicated to developing asymmetric routes to β-amino alcohols. diva-portal.org These methods can be broadly categorized into two strategies: the introduction of the amino alcohol functionality onto a pre-existing carbon skeleton and the simultaneous formation of a new carbon-carbon bond with one or two of the vicinal stereogenic centers. diva-portal.orgdiva-portal.org A notable advancement in this area is the Sharpless asymmetric aminohydroxylation of alkenes, which provides a direct route to enantioselective synthesis of β-amino alcohols. diva-portal.org

The importance of chiral amino alcohols is underscored by their presence in numerous natural products with significant biological activity, such as the antimalarial drug quinine (B1679958) and various polyhydroxylated alkaloids that act as potent enzyme inhibitors. diva-portal.org Furthermore, they are crucial components of many synthetic pharmaceuticals, including HIV-1 protease inhibitors like Saquinavir. diva-portal.org The development of efficient and stereoselective methods for synthesizing chiral amino alcohols remains a vibrant area of research, with modern approaches including biocatalysis and electrocatalytic transformations to enhance efficiency and stereocontrol. rsc.orgnih.gov

Structural Characteristics and Functional Group Analysis of 2-Amino-1-(benzyloxy)butane

The molecular structure of this compound consists of a butane (B89635) backbone with two key functional groups: a primary amine (-NH2) at the second carbon and a benzyloxy group (-OCH2C6H5) at the first carbon. chembk.comchemicalbook.com The presence of these functional groups dictates the compound's chemical reactivity and physical properties.

Functional Group Analysis:

Amino Group (-NH2): This primary amine group is basic due to the lone pair of electrons on the nitrogen atom, allowing it to act as a nucleophile and a base in chemical reactions. libretexts.orglabxchange.org It can be readily protonated to form an ammonium (B1175870) cation. libretexts.org

Benzyloxy Group (-OCH2C6H5): This group consists of a benzyl (B1604629) group (C6H5CH2-) attached to an oxygen atom, forming an ether linkage. wikipedia.org The benzyloxy group is often used as a protecting group for alcohols in organic synthesis because it is relatively stable under many reaction conditions but can be removed selectively when needed. smolecule.com The presence of the aromatic ring in the benzyl group can also influence the molecule's electronic properties and potential for pi-stacking interactions.

Ether Linkage (-O-): The oxygen atom in the ether group has two lone pairs of electrons, which can participate in hydrogen bonding as an acceptor. wikipedia.org

Alkyl Chain (-C4H9): The four-carbon butane chain provides a nonpolar, flexible backbone for the molecule.

The combination of a nucleophilic amine and a bulky, lipophilic benzyloxy group on a flexible alkyl chain makes this compound a versatile intermediate in organic synthesis.

Physicochemical Properties of (R)-2-Amino-1-(benzyloxy)butane:

| Property | Value |

| CAS Number | 142559-11-3 chemicalbook.com |

| Molecular Formula | C11H17NO chembk.comchemicalbook.com |

| Molecular Weight | 179.26 g/mol chemicalbook.com |

| Boiling Point | 80 °C (at 0.1 mmHg) chemicalbook.comguidechem.com |

| Density | ~1.002 g/cm³ chemicalbook.comguidechem.com |

This table contains data for the (R)-enantiomer.

Significance of Stereochemistry in this compound Derivatives

The second carbon atom in this compound is a chiral center, meaning the compound can exist as two non-superimposable mirror images, or enantiomers: (R)-2-Amino-1-(benzyloxy)butane and (S)-2-Amino-1-(benzyloxy)butane. The spatial arrangement of the groups around this chiral center is of paramount importance in organic synthesis and medicinal chemistry. ontosight.aiethernet.edu.et

The absolute configuration of chiral amino alcohols and their derivatives is crucial as it dictates their interaction with other chiral molecules, such as enzymes and receptors in biological systems. ontosight.aiethernet.edu.et For instance, the therapeutic effect of many drugs is often attributed to only one of the enantiomers, while the other may be inactive or even cause undesirable side effects.

In asymmetric synthesis, enantiomerically pure amino alcohols are extensively used as chiral auxiliaries, ligands for metal catalysts, and organocatalysts to control the stereochemical outcome of a reaction. mdpi.comelsevierpure.com The specific (R) or (S) configuration of the amino alcohol determines the facial selectivity of the approach of a reactant to a substrate, thereby leading to the preferential formation of one enantiomer of the product over the other. researchgate.net The development of stereoselective synthetic routes to produce enantiomerically pure amino alcohols is therefore a major focus in organic chemistry. rsc.orgdiva-portal.org For example, the stereoselective synthesis of dinucleoside phosphorothioates has been achieved using enantiopure 1,2-amino alcohols as chiral auxiliaries. elsevierpure.com

Overview of Research Trajectories for Related Benzyloxy-Protected Amine Compounds

The benzyloxycarbonyl (Cbz or Z) group is a widely used protecting group for amines in organic synthesis, particularly in peptide synthesis. ijacskros.comresearchgate.net Research in this area focuses on developing mild and efficient methods for the introduction (N-benzyloxycarbonylation) and removal of this protecting group. ijacskros.comresearchgate.net Studies have explored various catalytic systems, including the use of tetrabutylammonium (B224687) bromide (TBAB) under solvent-free conditions and reactions in environmentally benign solvents like water. ijacskros.comresearchgate.net

The benzyloxy group is also a key feature in a variety of compounds investigated for their biological activity. For example, benzyloxychalcone derivatives have been synthesized and evaluated as potential inhibitors of acetylcholinesterase for the treatment of Alzheimer's disease. nih.gov In other research, benzyloxy-protected aminocyclopentanol derivatives have been synthesized as part of structure-activity relationship studies for novel adenosine (B11128) A1 receptor-selective agonists. acs.org

Furthermore, compounds containing a benzyloxy group attached to an alkylamine chain, such as 4-(benzyloxy)butan-1-amine, are utilized as building blocks in medicinal chemistry for the synthesis of more complex bioactive molecules. smolecule.com The benzyloxy group in these structures can serve both as a protecting group and as a key pharmacophoric element that contributes to the compound's biological activity through its steric and electronic properties. smolecule.com The development of synthetic methodologies for these types of compounds, including N-protected (1R,2R)-2-aminocyclopentanol O-alkylation, continues to be an active area of research. acs.org

Properties

IUPAC Name |

1-phenylmethoxybutan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-2-11(12)9-13-8-10-6-4-3-5-7-10/h3-7,11H,2,8-9,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFQWOAPAERBEID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(COCC1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Amino 1 Benzyloxy Butane and Its Precursors

Enantioselective Synthesis Pathways and Strategies

The enantioselective synthesis of 2-amino-1-(benzyloxy)butane and related amino alcohol derivatives relies on several key asymmetric transformations. These strategies aim to introduce the chiral centers at the C-1 and C-2 positions of the butane (B89635) chain with high levels of stereocontrol.

Asymmetric Alkylation Approaches

Asymmetric alkylation provides a powerful method for the formation of carbon-carbon bonds with stereocontrol. In the context of synthesizing precursors to this compound, this can involve the alkylation of a chiral enolate. One notable strategy involves the use of pseudoephedrine as a chiral auxiliary. The pseudoephedrine amide enolates are sufficiently nucleophilic to react with primary and even some secondary halides at low temperatures, such as -78 °C to 0 °C. wikipedia.org The diastereoselectivity of this alkylation is often high and can be influenced by the presence of additives like lithium chloride. wikipedia.org

Enantioselective Hydrogenation Techniques

Enantioselective hydrogenation is a widely used method for the synthesis of chiral compounds, including β-amino acids and their derivatives. nih.gov This technique can be applied to the synthesis of precursors for this compound by the asymmetric reduction of a prochiral substrate containing a carbon-carbon double bond. For instance, α-aminomethylacrylates with a free N-H group can be hydrogenated with high enantioselectivity to produce β-amino acid derivatives. nih.gov Similarly, the asymmetric transfer hydrogenation of α-amino ketones is an effective method for producing β-hydroxy amines, which are structurally related to the target compound. rsc.org The choice of catalyst and reaction conditions is crucial for achieving high enantiomeric excess.

Nucleophilic Addition to Chiral N-Sulfinyl Imines and Aldimines

The addition of organometallic reagents to chiral N-sulfinyl imines is a cornerstone of modern asymmetric amine synthesis. arkat-usa.org This methodology is particularly relevant for the synthesis of this compound. The tert-butanesulfinyl group acts as a potent chiral auxiliary, directing the nucleophilic attack on the imine carbon with a high degree of stereoselectivity. iupac.org

The stereochemical outcome of the nucleophilic addition to N-tert-butanesulfinyl imines is generally predictable and can be rationalized by a closed, six-membered chair-like transition state. wikipedia.orgnih.gov In this model, the metal cation of the organometallic reagent coordinates to both the nitrogen and oxygen atoms of the sulfinyl group. wikipedia.orgrsc.org This chelation directs the nucleophile to attack the less hindered face of the imine. nih.gov The electron-withdrawing nature of the sulfinyl group activates the C=N bond for nucleophilic addition. arkat-usa.org The diastereoselectivity of these additions is consistently high, often exceeding 90% de. beilstein-journals.org The choice of solvent can also play a critical role, with coordinating solvents like THF and non-coordinating solvents like DCM sometimes leading to a reversal of diastereoselectivity. nih.govacs.org

A wide variety of organometallic reagents, including Grignard reagents (organomagnesium) and organolithium compounds, can be successfully employed in these additions. rsc.orgnih.gov The nature of the organometallic reagent can influence the stereochemical outcome. For instance, the addition of Grignard reagents to N-tert-butanesulfinyl aldimines typically proceeds with excellent stereocontrol. rsc.org The reaction of organolithium reagents with P-stereogenic N-phosphanylimines protected with a borane (B79455) group also shows high stereoselectivity, which can be reversed by changing from a non-coordinating to a coordinating solvent. rsc.org

The following table summarizes the diastereoselective addition of various organometallic reagents to N-tert-butanesulfinyl imines, a key step in the synthesis of chiral amines.

| Organometallic Reagent | Substrate | Diastereomeric Ratio (d.r.) | Reference |

| Grignard Reagents | N-tert-butanesulfinyl aldimines | High | rsc.org |

| Organolithium Reagents | Borane P-stereogenic N-phosphanylimines | up to >99:1 | rsc.org |

| Propargylmagnesium bromide | Fluorinated aromatic sulfinyl imines | Total regio- and diastereoselection | nih.gov |

| Zinc-mediated aza-Reformatsky | Enantiopure N-tert-butylsulfinyl imine | >90% de | beilstein-journals.org |

Stereocontrolled Functionalization of Butane Backbone Derivatives

The synthesis of this compound can also be approached by the stereocontrolled functionalization of a pre-existing butane backbone. This involves the introduction of the amino and benzyloxy groups with defined stereochemistry. For example, methods for the synthesis of chiral α,α-difluoro-β-(N-tert-butylsulfinyl) amino esters have been developed through the reaction of chiral α-oxygenated sulfinyl imines with ethyl bromodifluoroacetate. beilstein-journals.org Such strategies highlight the ability to introduce functionality adjacent to an existing stereocenter with high control. The development of synthetic routes to access non-natural amino acids has been a significant area of research, providing a toolbox of reactions that can be applied to the synthesis of complex targets like this compound. researchgate.net

Classical Racemic Synthesis and Resolution Techniques

The traditional approach to obtaining a single enantiomer of a chiral compound often begins with a racemic synthesis, which produces an equal mixture of both enantiomers. Subsequently, resolution techniques are employed to separate the desired enantiomer from the mixture.

Resolution using Chiral Acids as Resolving Agents

A widely used method for resolving racemic amines is through the formation of diastereomeric salts with a chiral acid. libretexts.org This technique leverages the different physical properties, such as solubility, of the resulting diastereomeric salts. libretexts.org For instance, racemic 2-amino-1-butanol, a precursor to this compound, is industrially resolved by fractional crystallization of its salts formed with optically active acids like mandelic, tartaric, or glutamic acid. researchgate.net The process involves dissolving the racemic amine and a single enantiomer of a chiral acid in a suitable solvent. One of the diastereomeric salts will preferentially crystallize, allowing for its separation by filtration. libretexts.org Subsequent treatment of the isolated salt with a base liberates the pure enantiomer of the amine. libretexts.org For example, the resolution of racemic 2-amino-4-phenylbutane has been attempted using D-(−)-mandelic acid and L-tartaric acid. google.com

| Resolving Agent | Target Compound | Key Principle |

| Chiral Acids (e.g., mandelic, tartaric acid) | Racemic Amines | Formation of diastereomeric salts with different solubilities, allowing for separation by fractional crystallization. libretexts.orgresearchgate.net |

Chromatographic Separation of Enantiomers

High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is a powerful analytical and preparative technique for separating enantiomers. mdpi.comcsfarmacie.cz This method relies on the differential interaction of the enantiomers with the chiral environment of the stationary phase, leading to different retention times and, thus, separation. csfarmacie.cz For the separation of amines, the use of basic additives like diethylamine (B46881) (DEA) in the mobile phase can be crucial to prevent strong retention on the stationary phase and achieve elution. mdpi.com Various types of CSPs are available, including those based on cellulose, which have proven effective for the separation of amines and their derivatives. mdpi.com The choice of mobile phase composition, including the type and concentration of organic modifiers and additives, is critical for optimizing the resolution of enantiomers. csfarmacie.cz

Protecting Group Strategies for Amine and Hydroxyl Functionalities

In the multi-step synthesis of complex molecules like this compound, it is often necessary to temporarily block, or "protect," reactive functional groups to prevent them from undergoing undesired reactions. organic-chemistry.orglibretexts.org The choice of protecting groups is crucial and must be strategic to allow for selective protection and deprotection at various stages of the synthesis. organic-chemistry.org

Benzyloxycarbonyl (Cbz) Protection and Deprotection

The benzyloxycarbonyl (Cbz or Z) group is a widely used protecting group for amines, converting them into less reactive carbamates. total-synthesis.comtandfonline.com This protection is typically achieved by reacting the amine with benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a base. total-synthesis.comyoutube.com The Cbz group is valued for its stability under a range of conditions, including basic and many acidic environments. tandfonline.comijacskros.com

The removal, or deprotection, of the Cbz group is most commonly accomplished by catalytic hydrogenation. total-synthesis.commasterorganicchemistry.com This process typically involves using a palladium catalyst (e.g., Pd/C) and a source of hydrogen gas, which cleaves the Cbz group to release the free amine, toluene (B28343), and carbon dioxide. total-synthesis.com Alternative deprotection methods exist, such as using transfer hydrogenation or treatment with certain Lewis acids. total-synthesis.comacs.orgnih.gov

| Protection Reagent | Deprotection Method | Protected Group |

| Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenation (H₂, Pd/C) | Amine |

Other Nitrogen and Oxygen Protecting Groups in Synthesis Sequences

The synthesis of molecules with multiple functional groups, such as the amino and hydroxyl groups in the precursors to this compound, often requires an orthogonal protecting group strategy. organic-chemistry.org This means that different protecting groups are chosen for different functional groups, allowing for the selective removal of one protecting group while others remain intact. organic-chemistry.org

For amines, besides Cbz, other common protecting groups include tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc). masterorganicchemistry.com Boc groups are typically removed under acidic conditions, while Fmoc groups are cleaved with a base like piperidine. masterorganicchemistry.com This differential reactivity allows for their selective removal in the presence of each other and other protecting groups like Cbz. total-synthesis.commasterorganicchemistry.com

For hydroxyl groups, common protecting groups include silyl (B83357) ethers (e.g., tert-butyldimethylsilyl, TBDMS) and benzyl ethers (Bn). Benzyl ethers can be removed by hydrogenolysis, similar to the Cbz group. total-synthesis.com The trityl (Tr) and dimethoxytrityl (DMTr) groups are also used for protecting primary hydroxyl and amino groups. mdpi.org The choice of protecting group depends on the specific reaction conditions that will be encountered in the synthetic sequence. organic-chemistry.org

| Parameter | Effect on Reaction | Example Application |

| Temperature | Influences reaction rate and selectivity. | Optimization of copper-catalyzed cross-coupling reactions. beilstein-journals.org |

| Solvent | Affects solubility, reactivity, and reaction pathway. | Use of toluene in Pd-catalyzed carboamination reactions. nih.gov |

| Catalyst | Determines the reaction pathway and rate. | Palladium catalysts in cross-coupling and hydrogenation reactions. total-synthesis.comnih.gov |

| Reagent Stoichiometry | Impacts conversion, selectivity, and side reactions. | Use of excess protecting group to ensure complete reaction. numberanalytics.com |

Chemical Transformations and Reactivity Profiles of 2 Amino 1 Benzyloxy Butane

Nucleophilic Reactions Involving the Amine Functionality

The primary amine group in 2-Amino-1-(benzyloxy)butane is nucleophilic due to the lone pair of electrons on the nitrogen atom. This allows it to readily participate in reactions with various electrophiles.

Amidation and Acylation Reactions

The primary amine of this compound can be readily acylated to form amides. This classic transformation involves the reaction of the amine with an acylating agent, such as an acyl chloride or a carboxylic anhydride. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acylating agent.

These reactions are fundamental in peptide synthesis and the creation of more complex molecules. For instance, acylation can be used to install a protective group on the amine or to link the molecule to another scaffold. A general representation of this reaction involves treating this compound with an acyl chloride (R-COCl) in the presence of a base to neutralize the HCl byproduct.

Similarly, oxidative amidation represents another route where aldehydes can be converted into amides in the presence of the amine. organic-chemistry.org This method often utilizes a catalyst and an oxidant. organic-chemistry.org The choice of acylating agent and reaction conditions allows for the synthesis of a wide array of amide derivatives. nih.govlibretexts.org

Table 1: Examples of Amidation/Acylation Reactions

| Reactant 1 | Reactant 2 (Acylating Agent) | Product |

|---|---|---|

| This compound | Acetyl chloride | N-(1-(Benzyloxy)butan-2-yl)acetamide |

| This compound | Benzoyl chloride | N-(1-(Benzyloxy)butan-2-yl)benzamide |

Formation of Imines and their Derivatives

The reaction of the primary amine in this compound with aldehydes or ketones results in the formation of an imine, also known as a Schiff base. libretexts.orglibretexts.org This condensation reaction is typically catalyzed by acid and involves the elimination of a water molecule. libretexts.orglibretexts.orgresearchgate.net The mechanism involves the initial nucleophilic attack of the amine on the carbonyl carbon to form a carbinolamine intermediate, which then dehydrates to yield the imine. libretexts.orglibretexts.org

The pH of the reaction is a critical factor; it must be acidic enough to protonate the hydroxyl group of the carbinolamine to facilitate its departure as water, but not so acidic that it protonates the starting amine, rendering it non-nucleophilic. libretexts.orglibretexts.org Imines are versatile intermediates in their own right, participating in various subsequent reactions. For example, chiral N-tert-butanesulfinyl imines, which can be prepared from primary amines, are valuable electrophiles in asymmetric synthesis for creating nitrogen-containing heterocycles. researchgate.netnih.gov

Table 2: Imine Formation Reactions

| Reactant 1 | Reactant 2 (Carbonyl) | Product (Imine) |

|---|---|---|

| This compound | Benzaldehyde | (E)-N-Benzylidene-1-(benzyloxy)butan-2-amine |

| This compound | Acetone | N-(Propan-2-ylidene)-1-(benzyloxy)butan-2-amine |

Reactions at the Benzyloxy Ether Moiety

The benzyloxy group serves as a common protecting group for alcohols in organic synthesis due to its relative stability and the various methods available for its cleavage. univpancasila.ac.id

Hydrogenolysis for Benzyl (B1604629) Ether Cleavage

The most common method for cleaving a benzyl ether is catalytic hydrogenolysis. organic-chemistry.orgpearson.com This reaction involves treating the substrate with hydrogen gas (H₂) in the presence of a metal catalyst, most frequently palladium on carbon (Pd/C). organic-chemistry.orgacs.org The reaction cleaves the carbon-oxygen bond of the ether, liberating the free alcohol and producing toluene (B28343) as a byproduct. pearson.com This method is highly efficient and clean, making it a preferred strategy for deprotection. pearson.com In cases where other reducible functional groups are present, alternative hydrogen sources like ammonium (B1175870) formate (B1220265) can be used in a process called catalytic transfer hydrogenation. acs.org

Reaction Scheme: this compound + H₂ (in the presence of Pd/C) → 2-Aminobutan-1-ol + Toluene

Other O-Dealkylation Strategies

While hydrogenolysis is prevalent, other methods exist for the O-dealkylation of benzyl ethers, which can be advantageous when the molecule contains functional groups sensitive to catalytic hydrogenation. acsgcipr.org Strong acids can cleave benzyl ethers, although this method is limited to substrates that can withstand harsh acidic conditions. organic-chemistry.org

Oxidative cleavage is another alternative. Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can be used, although they are typically more effective for cleaving electron-rich benzyl ethers, such as p-methoxybenzyl (PMB) ethers. organic-chemistry.orgnih.gov Simple benzyl ethers react more slowly with DDQ. nih.gov Other approaches involve the use of Lewis acids or nucleophilic reagents. acsgcipr.org

Table 3: O-Dealkylation Methods for Benzyl Ethers

| Method | Reagents | General Applicability |

|---|---|---|

| Hydrogenolysis | H₂, Pd/C | Widely used, clean, high yield. organic-chemistry.orgpearson.com |

| Strong Acid Cleavage | HBr, HI | Limited to acid-stable substrates. organic-chemistry.org |

| Oxidative Cleavage | DDQ | More effective for electron-rich benzyl ethers. nih.gov |

Hydrolysis Reactions of Derivatives

Derivatives of this compound, such as the amides and imines formed in the reactions described above, can often be hydrolyzed back to the parent amine or its corresponding alcohol.

The hydrolysis of imines back to the primary amine and the corresponding aldehyde or ketone is readily achieved, typically under acidic aqueous conditions. libretexts.orglibretexts.org This reversibility is a key characteristic of imine chemistry.

Amides are significantly more stable than imines, but they can also be hydrolyzed to the constituent carboxylic acid and amine. This transformation typically requires more forceful conditions, such as prolonged heating in strong aqueous acid or base. nih.gov For example, an N-acyl derivative of this compound would be cleaved to yield this compound and the corresponding carboxylic acid. If the benzyloxy group was previously cleaved, hydrolysis of the amide would yield 2-aminobutanol and the carboxylic acid.

Coupling Reactions for Scaffold Elaboration

The primary amine of this compound allows it to participate in powerful multicomponent reactions (MCRs), which are highly efficient processes for building molecular complexity in a single step. One of the most prominent examples is the Ugi four-component reaction (U-4CR).

The Ugi reaction is a one-pot synthesis that combines an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce a di-peptide-like structure, often referred to as a bis-amide. wikipedia.orgrsc.org In this context, this compound serves as the amine component. The reaction is known for its high atom economy and typically proceeds rapidly under mild, often uncatalyzed, conditions. wikipedia.org

The general mechanism involves the initial formation of an imine from the reaction of this compound and the carbonyl compound. wikipedia.org This imine is then protonated by the carboxylic acid, activating it for nucleophilic attack by the isocyanide. A subsequent intramolecular acyl transfer, known as the Mumm rearrangement, yields the final stable bis-amide product. wikipedia.org The versatility of the Ugi reaction allows for the creation of diverse chemical libraries by simply varying the other three components. rsc.orgnih.gov This makes it a valuable tool for generating novel molecular scaffolds based on the this compound core for applications in drug discovery and materials science.

Table 1: Ugi Four-Component Reaction with this compound

| Amine Component | Carbonyl Component | Carboxylic Acid | Isocyanide | Expected Product (α-acylamino amide) |

| This compound | Formaldehyde | Acetic Acid | tert-Butyl isocyanide | N-(1-(benzyloxy)butan-2-yl)-2-(tert-butylamino)-2-oxoacetamide |

| This compound | Acetone | Benzoic Acid | Cyclohexyl isocyanide | N-(1-(benzyloxy)butan-2-yl)-N-(1-(cyclohexylamino)-1-oxo-2-methylpropan-2-yl)benzamide |

| This compound | Benzaldehyde | Propionic Acid | Benzyl isocyanide | N-(1-(benzyloxy)butan-2-yl)-N-(1-(benzylamino)-1-oxo-2-phenylethyl)propionamide |

Derivatization for Enhanced Reactivity or Specific Research Applications

The primary amino group of this compound can be readily derivatized to alter its chemical properties, enhance its reactivity for subsequent transformations, or introduce specific functionalities for targeted research. Common derivatization strategies include N-acylation, N-sulfonylation, and reductive amination.

N-Acylation to Form Amides

One of the most fundamental transformations of primary amines is their reaction with carboxylic acid derivatives to form amides. jetir.org Direct reaction with a carboxylic acid is generally inefficient; therefore, more reactive acylating agents such as acyl chlorides or acid anhydrides are typically employed. libretexts.org The reaction proceeds via nucleophilic acyl substitution, where the amino group of this compound attacks the electrophilic carbonyl carbon of the acylating agent. whiterose.ac.uk This reaction is robust and allows for the introduction of a wide array of acyl groups, thereby modifying the steric and electronic properties of the parent molecule. The resulting amides are often crucial intermediates in medicinal chemistry. mdpi.comnih.gov

Table 2: N-Acylation of this compound

| Reagent | Acylating Agent | Conditions | Expected Amide Product |

| This compound | Acetyl Chloride | Base (e.g., Triethylamine), Aprotic Solvent | N-(1-(benzyloxy)butan-2-yl)acetamide |

| This compound | Benzoyl Chloride | Base (e.g., Pyridine), Aprotic Solvent | N-(1-(benzyloxy)butan-2-yl)benzamide |

| This compound | Acetic Anhydride | Aprotic Solvent | N-(1-(benzyloxy)butan-2-yl)acetamide |

N-Sulfonylation to Form Sulfonamides

Analogous to N-acylation, the amino group can be converted into a sulfonamide through reaction with a sulfonyl chloride. organic-chemistry.org This reaction involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride leaving group. nih.gov Sulfonamides are a key functional group in a wide range of pharmaceuticals, particularly antibacterial agents. nahrainuniv.edu.iq Derivatizing this compound as a sulfonamide can be a strategy to screen for biological activity or to create bioisosteres of other functional groups in medicinal chemistry contexts. dergipark.org.trescholarship.org

Table 3: N-Sulfonylation of this compound

| Reagent | Sulfonylating Agent | Conditions | Expected Sulfonamide Product |

| This compound | Methanesulfonyl Chloride | Base (e.g., Triethylamine), CH₂Cl₂ | N-(1-(benzyloxy)butan-2-yl)methanesulfonamide |

| This compound | p-Toluenesulfonyl Chloride | Base (e.g., Pyridine) | N-(1-(benzyloxy)butan-2-yl)-4-methylbenzenesulfonamide |

| This compound | Dansyl Chloride | Base, Aprotic Solvent | 5-(Dimethylamino)-N-(1-(benzyloxy)butan-2-yl)naphthalene-1-sulfonamide |

Reductive Amination

Reductive amination is a powerful method for forming new carbon-nitrogen bonds and introducing alkyl groups onto the nitrogen atom. sigmaaldrich.com The process involves the reaction of this compound with an aldehyde or ketone to form a transient imine or enamine intermediate, which is then reduced in situ to the corresponding secondary amine. masterorganicchemistry.com Mild reducing agents, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), are often used because they selectively reduce the protonated iminium ion over the starting carbonyl compound. masterorganicchemistry.com This reaction provides a direct and controllable route to synthesize N-substituted derivatives of this compound, avoiding the over-alkylation issues often associated with direct alkylation using alkyl halides. masterorganicchemistry.com

Table 4: Reductive Amination of this compound

| Reagent | Carbonyl Compound | Reducing Agent | Expected Secondary Amine Product |

| This compound | Acetone | NaBH₃CN, mild acid | N-Isopropyl-1-(benzyloxy)butan-2-amine |

| This compound | Cyclohexanone | NaBH(OAc)₃ | N-Cyclohexyl-1-(benzyloxy)butan-2-amine |

| This compound | Benzaldehyde | NaBH₃CN, mild acid | N-Benzyl-1-(benzyloxy)butan-2-amine |

Stereochemical Control and Chiral Applications in Organic Synthesis

Role as a Chiral Auxiliary and Ligand

A chiral auxiliary is a stereogenic unit that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.orgwikiwand.com After the desired stereocenter has been created, the auxiliary is removed and can ideally be recovered for reuse. wikipedia.org 1,2-amino alcohols, the class of compounds to which 2-Amino-1-(benzyloxy)butane belongs, are highly valued as precursors for such auxiliaries and for the development of chiral ligands used in metal-catalyzed asymmetric reactions. sfu.ca

Derivatives of this compound can be synthesized to function as bidentate or tridentate chiral ligands. sfu.ca These ligands coordinate to a metal center, creating a chiral environment that forces a catalytic reaction to proceed with a high degree of stereoselectivity. For instance, chiral bidentate 1,2-amino alcohols and tridentate Schiff bases derived from chiral precursors have been successfully evaluated as ligands in various metal-catalyzed processes, including Diels-Alder and hetero-Diels-Alder reactions. sfu.ca The inherent chirality of the this compound framework is thus transferred to the transition state of the reaction, influencing the stereochemical configuration of the product.

Applications in Asymmetric Induction for New Stereocenters

Asymmetric induction is the process by which a chiral entity in a reaction mixture influences the creation of a new chiral center, leading to a preferential formation of one enantiomer or diastereomer. This compound and its derivatives are highly effective in this regard.

Derivatives of this compound are instrumental in the diastereoselective synthesis of complex molecules. A prominent strategy involves the use of N-tert-butanesulfinyl imines derived from α-benzyloxy aldehydes. acs.orgscispace.comresearchgate.net The addition of organometallic reagents (like Grignard or organolithium reagents) to these chiral sulfinyl imines proceeds with high levels of diastereoselectivity to produce protected 1,2-amino alcohols. scispace.com

The high degree of stereocontrol is attributed to the formation of a rigid, six-membered transition state involving chelation of the metal to both the sulfinyl oxygen and the benzyloxy oxygen atom. scispace.com This chelation model explains the observed stereochemical outcome, which is often opposite to that seen in similar reactions lacking the α-alkoxy coordinating group. scispace.com This methodology provides a reliable route to complex chiral structures, such as the building blocks for azanucleosides and other biologically active molecules. nih.gov

In enantioselective catalysis, a small amount of a chiral catalyst is used to generate a large amount of an enantioenriched product. Derivatives of this compound are used to synthesize chiral ligands for such catalytic systems. sfu.carsc.org For example, Schiff base derivatives can be complexed with metals like chromium(III) to create catalysts for reactions such as the hetero-Diels-Alder reaction, yielding products with good enantioselectivity. sfu.ca The ligand, derived from the chiral amino alcohol, creates a biased reaction space around the metal, allowing the substrates to approach from only one direction, thereby favoring the formation of one enantiomer. rsc.org This catalytic approach is highly desirable as it multiplies the effect of the initial chirality, making it an efficient method for producing enantiomerically pure compounds. nih.gov

Use in Resolution of Racemic Mixtures of Organic Acids and Other Chiral Compounds

The resolution of racemic mixtures—the separation of a 50:50 mixture of two enantiomers—is a critical process in obtaining enantiomerically pure compounds. minia.edu.eglibretexts.org Chiral amines are frequently employed as resolving agents for racemic acids. libretexts.org this compound, being a chiral amine, is well-suited for this purpose. The closely related compound, 2-amino-1-butanol, is a known resolving agent. libretexts.orgnih.gov

The process relies on the reaction between the racemic acid and one enantiomer of the chiral amine to form a pair of diastereomeric salts. minia.edu.eg

(R,S)-Acid + (R)-Amine → [(R)-Acid·(R)-Amine] + [(S)-Acid·(R)-Amine]

Unlike enantiomers, which have identical physical properties, diastereomers have different solubilities, melting points, and boiling points. minia.edu.eg This difference allows for their separation by conventional physical methods, most commonly fractional crystallization. libretexts.org One of the diastereomeric salts will preferentially crystallize from a suitable solvent, leaving the other in the solution. After separation, the pure acid enantiomer can be regenerated by treating the isolated salt with a base, which also allows for the recovery of the chiral amine resolving agent. minia.edu.eg This classical method remains widely used, especially for large-scale industrial applications, for resolving compounds like racemic carboxylic acids. google.com

Synthesis of Stereochemically Defined Intermediates for Research

One of the most significant applications of this compound is in the synthesis of other stereochemically defined building blocks for research and development. The asymmetric reactions described previously, particularly the diastereoselective additions to its N-sulfinyl imine derivatives, are a direct pathway to valuable, protected 1,2-amino alcohols with high optical purity. acs.orgscispace.comresearchgate.net

These resulting compounds are not typically the final target but serve as versatile chiral intermediates. nih.gov They can be subjected to further transformations, such as selective N- or O-deprotection, to enable subsequent synthetic steps. acs.orgresearchgate.net These intermediates are crucial in the multi-step total synthesis of complex natural products and pharmaceutical agents, where precise control of each stereocenter is essential. wikiwand.com The availability of such reliable chiral building blocks from precursors like this compound significantly streamlines the synthesis of complex chiral targets.

Data Tables

Table 1: Summary of Applications in Asymmetric Synthesis

| Application Area | Method | Role of this compound or Derivative | Outcome |

| Chiral Ligand Synthesis | Derivatization (e.g., Schiff base formation) | Precursor to chiral ligands for metal catalysts. sfu.ca | Creation of a chiral environment for enantioselective reactions. sfu.ca |

| Diastereoselective Synthesis | Addition to N-sulfinyl imine derivatives | The benzyloxy group directs the stereochemical approach of nucleophiles via chelation. scispace.com | Formation of complex molecules with new stereocenters in high diastereomeric purity. acs.orgscispace.com |

| Enantioselective Catalysis | Metal-ligand complex catalysis | The chiral ligand derivative controls the facial selectivity of the reaction. sfu.carsc.org | Production of enantioenriched products (e.g., via Diels-Alder reaction). sfu.ca |

| Resolution of Racemates | Diastereomeric salt formation | Acts as a chiral base to react with a racemic acid. minia.edu.eglibretexts.org | Separation of enantiomers through fractional crystallization of diastereomeric salts. libretexts.orggoogle.com |

| Chiral Building Blocks | Asymmetric addition reactions | Serves as a starting material for creating other chiral molecules. acs.orgnih.gov | Synthesis of stereochemically defined intermediates for multi-step synthesis. wikiwand.comresearchgate.net |

Advanced Spectroscopic and Analytical Techniques for Research Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules like 2-Amino-1-(benzyloxy)butane. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework.

¹H NMR and ¹³C NMR Chemical Shift Assignments and Analysis

¹³C NMR (Carbon-13 NMR): This method provides a count of the number of non-equivalent carbon atoms in the molecule. docbrown.info For this compound, one would expect to see distinct signals for each of the four carbons in the butane (B89635) chain and the carbons of the benzyl (B1604629) group. docbrown.info The chemical shifts would indicate the type of carbon (e.g., alkyl, attached to an oxygen or nitrogen, aromatic). chemicalbook.com The symmetry of the molecule plays a crucial role; if the molecule is symmetric, fewer signals will be observed. docbrown.info

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| CH₃ (butane chain) | ~0.9 | ~10-15 |

| CH₂ (butane chain) | ~1.4-1.6 | ~20-30 |

| CH (attached to NH₂) | ~2.8-3.2 | ~50-60 |

| CH₂ (benzyloxy) | ~3.4-3.6 | ~70-75 |

| CH₂O (benzyl) | ~4.5 | ~70-75 |

| Aromatic CH (benzyl) | ~7.2-7.4 | ~127-130 |

| Aromatic C (quaternary) | - | ~135-140 |

Note: These are approximate predicted values and can vary based on the solvent and other experimental conditions.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

To unambiguously assign the signals from ¹H and ¹³C NMR and to piece together the molecular structure, two-dimensional (2D) NMR techniques are employed. emerypharma.comresearchgate.net

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. emerypharma.comepfl.ch For this compound, COSY would show correlations between the methyl and methylene (B1212753) protons of the ethyl group, and between the methylene protons and the methine proton of the butane chain. This helps to establish the connectivity of the alkyl chain. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and hydrogen atoms. emerypharma.comepfl.ch Each cross-peak in an HSQC spectrum links a specific proton signal to its attached carbon signal, allowing for the definitive assignment of the ¹³C spectrum based on the already assigned ¹H spectrum. emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds away. emerypharma.comepfl.ch This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. emerypharma.com For example, HMBC could show a correlation between the benzylic protons and the quaternary aromatic carbon, confirming the attachment of the benzyloxy group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure by analyzing its fragmentation pattern. uni-saarland.de

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. rsc.orgoncotarget.com For this compound (C₁₁H₁₇NO), HRMS would confirm the molecular weight with high accuracy, distinguishing it from other compounds with the same nominal mass. uva.nl The fragmentation pattern observed in the mass spectrum can also provide structural information. Common fragmentation pathways for this molecule might include the loss of the benzyl group or cleavage of the carbon-carbon bonds in the butane chain. uni-saarland.de

Data Table: Expected HRMS Data

| Ion | Formula | Calculated m/z |

| [M+H]⁺ | C₁₁H₁₈NO⁺ | 180.1383 |

| [M+Na]⁺ | C₁₁H₁₇NNaO⁺ | 202.1202 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. vscht.czmasterorganicchemistry.com Each functional group vibrates at a characteristic frequency, resulting in a unique IR spectrum.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

N-H stretching: Primary amines typically show two bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching of the N-H bonds. libretexts.org

C-H stretching: Absorptions for sp³ hybridized C-H bonds (in the butane chain and benzyloxy methylene group) are typically found just below 3000 cm⁻¹. docbrown.info Aromatic C-H stretches appear just above 3000 cm⁻¹. vscht.cz

C-O stretching: The C-O ether linkage would show a strong absorption band in the region of 1000-1300 cm⁻¹.

Aromatic C=C stretching: These vibrations typically appear as a series of peaks in the 1450-1600 cm⁻¹ region. vscht.cz

Data Table: Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amine (N-H) | Stretching | 3300-3500 (two bands) |

| Alkyl (C-H) | Stretching | 2850-2960 |

| Aromatic (C-H) | Stretching | 3000-3100 |

| Ether (C-O) | Stretching | 1000-1300 |

| Aromatic (C=C) | Stretching | 1450-1600 |

X-ray Crystallography for Definitive Stereochemical and Structural Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its stereochemistry. nih.goviucr.org If a suitable single crystal of a salt of this compound can be grown, X-ray diffraction analysis can provide precise bond lengths, bond angles, and the absolute configuration of the chiral center. acs.orgiucr.org This technique is invaluable for confirming the relative and absolute stereochemistry of chiral molecules. nih.goviucr.org The crystal structure would reveal the conformation of the butane chain and the spatial relationship between the amino and benzyloxy groups. researchgate.net

Chiral Chromatography (e.g., HPLC) for Enantiomeric Purity Determination

The determination of the enantiomeric purity of this compound is a critical step in its characterization, particularly in research and pharmaceutical applications where the stereochemistry of a molecule can significantly influence its biological activity. High-Performance Liquid Chromatography (HPLC) utilizing a chiral stationary phase (CSP) is the most prevalent and effective technique for separating and quantifying the enantiomers of chiral compounds like this compound.

The principle of chiral HPLC lies in the differential interaction of the two enantiomers with a chiral stationary phase, leading to different retention times and, consequently, their separation. The selection of the appropriate CSP and mobile phase is crucial for achieving optimal resolution. For amino alcohols, polysaccharide-based CSPs, such as those derived from cellulose or amylose that have been coated or immobilized on a silica support, are often employed with high success.

A proposed method for the enantiomeric purity determination of Fmoc-protected this compound would involve a normal-phase HPLC setup. A cellulose-based chiral column, for instance, a Chiralpak AD column, is a suitable choice for this type of separation. researchgate.net The mobile phase would typically consist of a mixture of a non-polar solvent like n-hexane and an alcohol such as isopropanol or ethanol, which acts as a polar modifier to control the retention and selectivity. researchgate.netnih.gov

The detection of the separated enantiomers is commonly achieved using a UV detector, as the benzyloxy and any derivatizing groups provide sufficient chromophores for sensitive detection. The enantiomeric excess (% ee) can then be calculated from the integrated peak areas of the two enantiomers in the chromatogram.

Table 1: Proposed HPLC Conditions for Enantiomeric Purity Determination of Fmoc-2-Amino-1-(benzyloxy)butane

| Parameter | Value |

| Instrument | High-Performance Liquid Chromatography (HPLC) System |

| Column | Chiralpak AD (or equivalent cellulose-based CSP) |

| Column Dimensions | 4.6 mm i.d. x 250 mm, 5 µm particle size |

| Mobile Phase | n-Hexane / Isopropanol (e.g., 90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C (Ambient) |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Sample Preparation | Sample dissolved in mobile phase |

Table 2: Expected Chromatographic Data (Hypothetical)

| Enantiomer | Retention Time (t_R) (min) | Peak Area (%) |

| (S)-Fmoc-2-Amino-1-(benzyloxy)butane | ~ 6.5 | - |

| (R)-Fmoc-2-Amino-1-(benzyloxy)butane | ~ 7.8 | - |

Note: The elution order and retention times are hypothetical and would need to be experimentally determined.

This analytical approach provides a reliable means to assess the enantiomeric purity of this compound, ensuring the quality and stereochemical integrity of the compound for research purposes. The development and validation of such a method are essential for any application where a specific enantiomer is required.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. These methods, rooted in quantum mechanics, provide detailed information about electron distribution and energy levels, which in turn dictate the molecule's reactivity and stability.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. DFT calculations for 2-Amino-1-(benzyloxy)butane would typically involve optimizing its geometry to find the most stable arrangement of its atoms. These calculations can provide valuable data on bond lengths, bond angles, and dihedral angles.

For a molecule like this compound, DFT studies can also elucidate the distribution of electron density, highlighting regions that are electron-rich or electron-deficient. This information is critical for predicting how the molecule will interact with other chemical species. The choice of the functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G*, cc-pVTZ) is crucial for obtaining accurate results and is often selected based on the specific properties being investigated.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C1-C2 | 1.54 | ||

| C2-N | 1.47 | ||

| C1-O | 1.43 | ||

| O-CH₂ (benzyl) | 1.42 | ||

| C1-C2-N | 110.5 | ||

| C1-O-CH₂ (benzyl) | 118.2 | ||

| H-N-C2-C1 | 60.0 (staggered) | ||

| C2-C1-O-CH₂ | 175.0 |

Note: This data is hypothetical and serves as an example of what DFT calculations would yield.

HOMO-LUMO Analysis and Molecular Orbital Theory

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.

The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is likely to be localized on the amino group and the benzyloxy oxygen due to the presence of lone pairs of electrons, while the LUMO is expected to be distributed over the benzyl (B1604629) ring's antibonding π-orbitals.

Table 2: Hypothetical Frontier Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -8.50 |

| LUMO | -0.25 |

| HOMO-LUMO Gap | 8.25 |

Note: This data is hypothetical and for illustrative purposes.

Conformational Analysis and Energy Minimization Studies

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, numerous conformations are possible due to rotation around the C-C, C-O, and C-N bonds.

Energy minimization studies, often performed using molecular mechanics or quantum chemical methods, are used to identify the most stable conformations (those with the lowest potential energy). These studies can reveal the preferred three-dimensional structure of the molecule, which influences its physical and biological properties. For this compound, key dihedral angles would be systematically varied to map out the potential energy surface and locate the global and local energy minima.

Prediction of Spectroscopic Parameters (NMR, IR)

Computational methods can predict spectroscopic parameters, which can be compared with experimental data to confirm the structure of a molecule.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C nuclei. These predictions are based on the calculated electron density around each nucleus. By comparing the predicted spectrum with the experimental one, the assignment of signals can be confirmed.

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated computationally. These frequencies correspond to the absorption bands observed in an infrared (IR) spectrum. Each calculated vibrational mode can be animated to visualize the corresponding atomic motions, aiding in the assignment of experimental IR peaks to specific functional groups and bond vibrations.

Molecular Dynamics Simulations for Conformational Stability

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. For this compound, an MD simulation would involve solving Newton's equations of motion for the atoms of the molecule, allowing its conformational changes and interactions with a solvent to be observed. These simulations can be used to assess the stability of different conformations and to explore the conformational landscape of the molecule in a more dynamic way than static energy minimization.

In silico Studies on Reaction Mechanisms and Transition States

Computational chemistry can be used to study the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, the structures of transition states can be located, and the activation energies can be calculated. This information is invaluable for understanding the kinetics and thermodynamics of a reaction and for predicting the likely products. For example, the mechanism of N-acylation or other reactions involving the amino group could be investigated using these methods.

Applications in Chemical Synthesis and Materials Science Research

Role as a Building Block for Complex Organic Molecules

The primary role of 2-Amino-1-(benzyloxy)butane as a building block is intrinsically linked to its application in chiral resolution. In the synthesis of complex, enantiomerically pure organic molecules, obtaining optically active starting materials and intermediates is a fundamental prerequisite. This compound functions as a chiral resolving agent, enabling the separation of racemic mixtures of acids.

Specifically, the (R)-(-)-enantiomer of this compound has been demonstrated to be an effective base for the resolution of racemic acids. It reacts with a racemic acid to form a pair of diastereomeric salts. Due to their different physical properties, these salts can be separated by methods such as fractional crystallization. Once separated, the individual diastereomeric salt can be treated to cleave the salt and recover the enantiomerically pure acid, along with the resolving agent. This process provides access to optically pure chiral acids, which are themselves crucial building blocks for the asymmetric synthesis of more complex molecules, including natural products and other functional organic compounds.

The synthesis of (R)-(-)-2-Amino-1-(benzyloxy)butane is achieved from the readily available and relatively inexpensive (R)-(-)-2-amino-1-butanol. The hydroxyl group of the amino alcohol is treated with sodium hydride to form an alkoxide, which is then reacted with benzyl (B1604629) chloride to yield the target O-benzyl protected compound. This straightforward synthesis makes it an accessible tool for chemists.

Intermediates in the Synthesis of Non-Pharmaceutical Organic Scaffolds

Based on available scientific literature, the specific use of this compound as a synthetic intermediate in the creation of non-pharmaceutical organic scaffolds is not well-documented. While chiral 1,2-amino alcohols are a recognized class of intermediates, detailed research outlining the application of this particular O-benzylated derivative in the synthesis of specific non-pharmaceutical frameworks is limited.

Use in the Development of Novel Chiral Ligands

Chiral 1,2-amino alcohols are a well-established class of precursors for the synthesis of a wide variety of chiral ligands used in asymmetric catalysis. These ligands, often in complex with transition metals, are capable of inducing high levels of stereoselectivity in chemical reactions. However, specific research detailing the use of this compound in the development of novel chiral ligands is not extensively reported in the scientific literature. The presence of the benzyloxy protecting group could potentially be leveraged in synthetic strategies, either by being carried through the ligand synthesis or by being removed at a later stage to reveal a free hydroxyl group for further functionalization.

Precursor for Advanced Chemical Reagents and Materials

The most clearly defined role for this compound is as a precursor to, and a direct example of, an advanced chemical reagent, specifically a chiral resolving agent. Its synthesis from (R)-(-)-2-amino-1-butanol transforms a simple chiral molecule into a more specialized tool for asymmetric synthesis.

As a resolving agent, (R)-(-)-2-Amino-1-(benzyloxy)butane has been successfully employed for the resolution of several racemic acids, including α-methylsuccinic acid and α-bromosuccinic acid. It has also been effective in resolving α-benzylhemisuccinic esters. The efficiency of the resolution process, which yields diastereomeric salts, allows for the isolation of enantiomerically enriched acidic compounds.

The table below summarizes the documented resolution results using (R)-(-)-2-Amino-1-(benzyloxy)butane with various racemic acids.

| Racemic Acid | Resolving Agent | Diastereomeric Salt Properties |

| α-Methylsuccinic acid | (R)-(-)-2-Amino-1-(benzyloxy)butane | The salt of the (+)-acid is less soluble in ethanol. |

| α-Bromosuccinic acid | (R)-(-)-2-Amino-1-(benzyloxy)butane | The salt of the (+)-acid is less soluble in ethanol. |

| α-Benzylhemisuccinic ester (methyl) | (R)-(-)-2-Amino-1-(benzyloxy)butane | The salt of the (-)-ester is less soluble in ethanol. |

| α-Benzylhemisuccinic ester (ethyl) | (R)-(-)-2-Amino-1-(benzyloxy)butane | The salt of the (-)-ester is less soluble in ethanol. |

This data is based on findings from the referenced literature. The efficiency of the resolution can be influenced by factors such as solvent and crystallization conditions.

The application of this compound as a precursor for advanced materials in fields such as polymer science or materials engineering has not been found in the reviewed scientific literature.

Emerging Research Directions and Future Perspectives

Development of More Sustainable and Greener Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic pathways for chiral molecules like 2-Amino-1-(benzyloxy)butane. Future research is focused on developing more sustainable and environmentally benign methods for its synthesis, moving away from traditional routes that may involve hazardous reagents or generate significant waste. Key areas of development include:

Catalytic Hydrogenation: Exploring highly efficient and selective catalytic systems for the asymmetric hydrogenation of suitable prochiral precursors. This includes the use of earth-abundant metal catalysts as alternatives to precious metals like rhodium and ruthenium.

Biocatalysis: Utilizing enzymes, such as transaminases or reductive aminases, for the enantioselective synthesis of this compound. Biocatalytic methods offer the advantages of high selectivity, mild reaction conditions, and the use of aqueous media, aligning well with green chemistry principles.

Renewable Feedstocks: Investigating synthetic routes that start from renewable resources. This could involve the transformation of bio-derived platform molecules into the necessary precursors for this compound.

Atom Economy: Designing synthetic strategies that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. This can be achieved through addition reactions and catalytic cycles that avoid the use of stoichiometric reagents.

| Greener Synthetic Strategy | Key Advantages |

| Asymmetric Catalytic Hydrogenation | High efficiency, potential for high enantioselectivity. |

| Biocatalysis | High selectivity, mild conditions, aqueous media. |

| Use of Renewable Feedstocks | Reduced reliance on fossil fuels, sustainability. |

| High Atom Economy Reactions | Waste minimization, increased efficiency. |

Exploration of Novel Catalytic Applications Beyond Chiral Induction

While this compound and its derivatives have proven effective in chiral induction, ongoing research seeks to uncover new catalytic applications. This involves leveraging its unique structural and electronic properties to catalyze a broader range of chemical transformations. Potential areas of exploration include:

Organocatalysis: Designing novel organocatalysts derived from this compound for various asymmetric reactions, such as Michael additions, aldol (B89426) reactions, and Mannich reactions. nih.gov The inherent chirality and the presence of both amino and benzyloxy groups offer opportunities for creating bifunctional catalysts.

Metal-Ligand Catalysis: Synthesizing new chiral ligands from this compound for use in transition metal catalysis. These ligands could find applications in cross-coupling reactions, asymmetric hydrogenations, and other metal-catalyzed processes where fine-tuning of the steric and electronic environment of the metal center is crucial for high selectivity.

Multicomponent Reactions: Developing catalytic systems based on this compound that can facilitate multicomponent reactions, allowing for the rapid construction of complex molecular architectures from simple starting materials in a single step. nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of continuous flow chemistry and automated synthesis platforms represents a significant leap forward in the production of fine chemicals and pharmaceuticals. nih.govnih.gov Applying these technologies to the synthesis of this compound and its derivatives offers numerous advantages:

Enhanced Safety and Scalability: Flow reactors allow for better control over reaction parameters such as temperature and pressure, enabling the safe handling of hazardous reagents and exothermic reactions. unimi.it This also facilitates seamless scaling from laboratory to industrial production.

Increased Efficiency and Purity: Continuous processing can lead to higher yields and purities by minimizing side reactions and enabling efficient in-line purification. nih.govvapourtec.com

Rapid Optimization: Automated platforms can perform numerous experiments in a short period, allowing for the rapid optimization of reaction conditions. nih.gov This accelerates the development of new and improved synthetic routes.

On-Demand Synthesis: Flow chemistry enables the on-demand synthesis of this compound and its derivatives, reducing the need for large-scale storage of potentially unstable compounds.

| Technology | Advantages for this compound Synthesis |

| Flow Chemistry | Improved safety, scalability, efficiency, and purity. nih.gov |

| Automated Synthesis | Rapid reaction optimization and high-throughput screening. |

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry is becoming an indispensable tool in modern organic synthesis. nrel.gov Advanced computational modeling can provide valuable insights into the synthesis and reactivity of this compound, enabling a more rational and predictive approach to its application:

Reaction Mechanism Elucidation: Density Functional Theory (DFT) and other computational methods can be used to elucidate the detailed mechanisms of reactions involving this compound, including the transition states and intermediates of catalyzed reactions.

Catalyst Design: Computational screening can accelerate the discovery of new and more effective catalysts derived from this compound by predicting their catalytic activity and selectivity.

Predicting Stereochemical Outcomes: Molecular modeling can be employed to predict the stereochemical outcome of asymmetric reactions where this compound or its derivatives are used as chiral auxiliaries or catalysts. This predictive capability can significantly reduce the experimental effort required to achieve high enantioselectivity.

Solvent and Reagent Optimization: Computational models can help in selecting the optimal solvents and reagents for a given transformation by predicting their effects on reaction rates and selectivity. researchgate.net

Design of New Derivations for Specific Research Probes in Chemical Biology (excluding clinical applications)

Chemical probes are small molecules used to study and manipulate biological systems. rjeid.comnih.gov The chiral scaffold of this compound provides an excellent starting point for the design of novel research probes for applications in chemical biology, with a strict focus on non-clinical research:

Fluorescent Probes: By attaching a fluorophore to the this compound backbone, new fluorescent probes can be developed. These probes could be used to visualize and track specific biomolecules or cellular processes in vitro.

Affinity-Based Probes: Derivatization of this compound with reactive groups can lead to the creation of affinity-based probes. These probes can be used to identify and isolate specific protein targets from complex biological mixtures, aiding in the elucidation of protein function.

Probes for Studying Enzyme Activity: By incorporating moieties that can interact with the active site of an enzyme, derivatives of this compound can be designed as probes to study enzyme kinetics and inhibition.

Modulators of Protein-Protein Interactions: The three-dimensional structure of this compound derivatives can be tailored to disrupt or stabilize specific protein-protein interactions, providing valuable tools for studying cellular signaling pathways. nih.gov

The development of such research probes will contribute to a deeper understanding of fundamental biological processes, without direct application in a clinical setting. researchgate.net

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 2-Amino-1-(benzyloxy)butane, and how can reaction conditions be optimized for higher yields?

- The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, benzyloxy-protected intermediates can undergo alkylation with bromoalkanes, followed by deprotection. Optimization involves adjusting solvent polarity (e.g., THF or DMF), temperature (50–80°C), and stoichiometric ratios of reactants. Catalytic hydrogenation or sodium cyanoborohydride may improve selectivity in reductive steps .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

- NMR : Focus on δ 1.4–1.8 ppm (methylene protons adjacent to the amino group) and δ 4.5–5.0 ppm (benzyloxy CH₂). MS : Look for molecular ion peaks at m/z ~193 (M+H⁺) and fragmentation patterns indicating cleavage of the benzyloxy group . IR : Confirm N-H stretches (~3350 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹) .

Q. How can researchers ensure purity and stability during storage of this compound?

- Store under inert gas (N₂/Ar) at –20°C to prevent oxidation. Purity is verified via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Use stabilizers like BHT (0.1%) for amine-containing compounds .

Advanced Research Questions

Q. What strategies are available for enantioselective synthesis of this compound, and how does ligand design influence stereochemical outcomes?

- Chiral ligands derived from amino alcohols (e.g., L-tyrosine derivatives) complexed with titanium(IV) or other metals enable asymmetric catalysis. For instance, a titanium complex with 2-amino-1-(4-(benzyloxy)phenyl)-3-ethyl-pentan-3-ol achieves >90% enantiomeric excess (ee) in alkynylation reactions. Ligand steric bulk and electronic tuning are critical for controlling ee .

Q. How do structural modifications (e.g., substituents on the benzyl ring) impact the compound’s physicochemical properties and reactivity?

- Electron-withdrawing groups (e.g., nitro) on the benzyl ring reduce nucleophilicity of the amino group, while electron-donating groups (e.g., methoxy) enhance solubility in polar solvents. Computational studies (DFT) predict Hammett σ values to correlate with reaction rates in SN2 pathways .

Q. What mechanistic insights explain contradictory catalytic activity data in reactions involving this compound?

- Discrepancies arise from competing pathways (e.g., base-mediated elimination vs. nucleophilic substitution). Kinetic isotope effects (KIEs) and isotopic labeling (e.g., ¹⁵N) can distinguish mechanisms. For example, a KIE >1.0 suggests rate-limiting proton transfer in deprotonation steps .

Q. How can LC-Q-TOF MS/MS be applied to distinguish this compound from structurally similar analogs in complex matrices?

- Use high-resolution MS (HRMS) to identify exact masses (e.g., m/z 193.1468 for C₁₁H₁₇NO). MS/MS fragmentation patterns (e.g., loss of benzyloxy fragment at m/z 91) differentiate it from analogs like BDB (2-Amino-1-(3,4-methylenedioxyphenyl)butane). Optimize collision energies (15–30 eV) for diagnostic ion generation .

Methodological Considerations

Q. What are the best practices for analyzing reaction intermediates in the synthesis of this compound using in situ IR spectroscopy?

- Employ flow cells with CaF₂ windows for real-time monitoring. Track carbonyl (C=O) or amine (N-H) bands to identify intermediates. Multivariate analysis (e.g., PCA) resolves overlapping peaks in complex reaction mixtures .

Q. How can researchers address low reproducibility in scaled-up syntheses of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.